n-Decyl-d21-trimethylammonium Bromide

Description

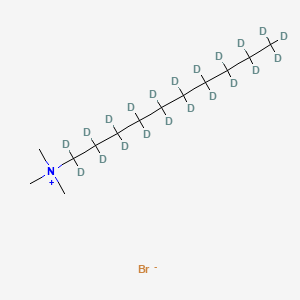

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H30BrN |

|---|---|

Molecular Weight |

301.42 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; |

InChI Key |

PLMFYJJFUUUCRZ-KYIJYTBRSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of N Decyl D21 Trimethylammonium Bromide

Strategies for Deuteration of Alkyl Chains in Surfactants

The introduction of deuterium (B1214612) into the alkyl chain of surfactants like n-Decyl-d21-trimethylammonium Bromide can be achieved through several strategic approaches. The choice of method depends on the desired level of deuteration, the complexity of the target molecule, and the availability of starting materials. sine2020.eu The general process often begins with a thorough literature search for established synthesis methods, sometimes referencing work from decades prior, and developing or adapting these routes first with standard non-deuterated (protonated) versions. sine2020.eu

| Deuteration Strategy | Description | Key Features |

| Direct H/D Exchange | Hydrogen atoms on the molecule are directly swapped with deuterium atoms. | Often requires a catalyst (e.g., Platinum) and a deuterium source like D₂O under high temperature and pressure. |

| Step-wise Synthesis | The molecule is built from smaller, pre-deuterated precursor molecules or solvents. | Allows for precise, site-specific deuteration; can involve lengthy, multi-step reaction sequences. sine2020.eu |

| Electrochemical Deuteration | Electricity is used to drive the reduction of a precursor (e.g., an organic halide) in the presence of a deuterium source. | Offers a milder, more controlled alternative to traditional chemical reduction methods. researchgate.netrsc.org |

Direct Hydrogen-Deuterium Exchange Approaches

Direct hydrogen-deuterium (H/D) exchange is a common strategy for producing perdeuterated molecules. This approach involves exposing the protonated parent compound to a deuterium source, most commonly heavy water (D₂O), under conditions that facilitate the exchange of hydrogen for deuterium atoms. sine2020.eu To achieve high levels of deuteration in alkyl chains, which contain non-activated C-H bonds, this process typically requires a catalyst and often harsh conditions such as high temperatures and pressures in a reactor. sine2020.eu

For instance, metal-catalyzed hydrothermal H/D exchange is a known method. Saturated fatty acids, which are precursors for many surfactants, can be perdeuterated using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst in a high-temperature, high-pressure Parr reactor. To achieve near-complete deuteration (e.g., 98%), the molecule may need to be subjected to the H/D exchange process multiple times, with fresh reagents being used in each cycle.

Step-wise Synthesis Utilizing Deuterated Precursors

When direct H/D exchange is not feasible or efficient, a step-wise synthesis is employed. This bottom-up approach involves constructing the target molecule from smaller, readily available deuterated building blocks or using deuterated solvents and reagents at key stages. sine2020.eu This method offers greater control over the location and extent of deuteration.

The synthesis of a complex deuterated surfactant can be a lengthy process, sometimes involving more than 16 distinct steps. sine2020.eu The synthetic route for a deuterated compound can be significantly different from its protonated counterpart, necessitating the exploration of alternative chemical pathways. sine2020.eu For example, the synthesis of this compound would likely start from a perdeuterated decyl precursor, such as d21-decanol or d21-decyl bromide. This deuterated alkyl chain is then quaternized by reacting it with trimethylamine (B31210) to form the final cationic surfactant. Microbial biosynthesis is another form of step-wise synthesis, where microorganisms are cultured in a deuterium-rich medium (containing D₂O and deuterated carbon sources) to produce deuterated compounds like biosurfactants.

Electrochemical Deuteration Techniques

Electrochemical methods have emerged as a powerful and sustainable tool for synthesizing deuterated compounds under mild conditions. rsc.orgrsc.org This technique uses electricity as the reducing agent, avoiding the need for harsh chemical reductants. researchgate.net A common approach is the electroreductive deuteration of organic halides. researchgate.netnih.gov

In a typical setup for an unactivated alkyl halide, the reaction is carried out in an undivided electrochemical cell with a cathode (e.g., lead) and an anode (e.g., carbon or graphite (B72142) felt). nih.gov The alkyl halide precursor is dissolved in a solvent like dimethylformamide (DMF) with a supporting electrolyte. nih.gov D₂O is added as the deuterium source. nih.gov When a constant current is applied, the alkyl halide is reduced at the cathode, cleaving the carbon-halogen bond and generating an intermediate that subsequently abstracts a deuterium atom from the D₂O to form the deuterated product. nih.govcdnsciencepub.com This method provides an appealing strategy due to its high efficiency and mild reaction conditions, often at room temperature and atmospheric pressure. researchgate.netrsc.org

Challenges and Considerations in Deuterated Surfactant Synthesis

The synthesis of deuterated surfactants is not without its difficulties. A primary challenge is the feasibility and complexity of the synthetic route. sine2020.eu The chemistry required to form carbon-deuterium (C-D) bonds can be substantially different and more challenging than that for corresponding carbon-hydrogen (C-H) bonds. sine2020.eu This often requires the development of entirely new, multi-step synthetic pathways, which can be time-consuming and resource-intensive, with some syntheses taking over six months to complete. sine2020.eu

Another consideration is the high cost and availability of deuterated starting materials and solvents, such as D₂O. acs.org Efficiently incorporating deuterium and achieving a high degree of isotopic enrichment are key objectives that influence the choice of synthetic strategy. Furthermore, the purification of the final deuterated product to meet the high purity standards required for research applications presents an additional hurdle. The entire process, from initial proposal to final product, requires careful assessment by a panel of experts to determine feasibility based on the difficulty of making the requested surfactant. sine2020.eu

Analytical Verification of Deuteration Extent and Purity for Research Applications

Ensuring the structural integrity and verifying the isotopic enrichment of the final product is a critical step. A combination of analytical techniques is typically employed to provide a comprehensive characterization of the deuterated surfactant.

| Analytical Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Confirms structural integrity, identifies positions of deuterium atoms, and provides relative isotopic purity. rsc.org | 1H NMR would show the absence of signals for the decyl chain. 2H and 13C NMR would confirm the presence and location of deuterium. researchgate.netnih.gov |

| Mass Spectrometry | Determines the molecular weight and calculates the overall percentage of isotopic enrichment. rsc.org | High-resolution mass spectrometry would confirm the mass increase corresponding to the 21 deuterium atoms. |

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful and essential technique for determining the isotopic purity of synthesized this compound. rsc.orgnih.gov This analysis confirms the successful incorporation of deuterium and quantifies the extent of deuteration.

The general procedure for assessing isotopic purity using HRMS involves the following steps:

Sample Analysis: The synthesized this compound is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net ESI is a soft ionization technique that is well-suited for analyzing quaternary ammonium (B1175870) salts, which are already charged in solution. nih.gov

Data Acquisition: A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High resolution is crucial to distinguish between the different isotopologues of the compound, which have very small mass differences. rsc.org

Isotopologue Distribution Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the molecule. The most abundant peak will correspond to the fully deuterated species (d21). However, due to the natural abundance of ¹³C and the potential for incomplete deuteration, other isotopologues will also be present.

Isotopic Enrichment Calculation: The percentage of isotopic purity is calculated by analyzing the relative intensities of the peaks in the isotopic cluster. The intensity of each isotopologue peak is measured, and corrections are made for the natural abundance of other isotopes, such as ¹³C. nih.gov Specialized software can be used to deconvolute the mass spectrum and accurately calculate the deuterium enrichment. researchgate.net

The table below illustrates a hypothetical result from a high-resolution mass spectrometry analysis for this compound, demonstrating how isotopic purity is determined.

| Isotopologue | Theoretical m/z | Measured Intensity (Arbitrary Units) | Relative Abundance (%) |

| d21 | 322.4135 | 9850 | 98.5 |

| d20 | 321.4072 | 100 | 1.0 |

| d19 | 320.4009 | 50 | 0.5 |

This table is for illustrative purposes only. Actual m/z values and intensities would be determined experimentally.

The data in the table would indicate a high level of isotopic enrichment, with the d21 isotopologue being the most abundant species. The presence of d20 and d19 species represents a small degree of incomplete deuteration. This detailed analysis is vital for ensuring the quality and reliability of the deuterated standard for its intended applications.

Advanced Characterization of Self Assembly and Aggregation Behavior

Micellization Properties in Aqueous and Mixed Solvent Systems

The self-assembly of amphiphilic molecules like n-decyltrimethylammonium bromide in solution is a fundamental phenomenon driven by the desire to minimize unfavorable interactions between the hydrophobic alkyl tail and the aqueous environment. semanticscholar.org Below a certain concentration, these surfactant molecules exist as monomers. However, as the concentration increases to a critical point, they spontaneously aggregate to form organized structures known as micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic trimethylammonium headgroups form a charged outer shell (the Stern layer) that interacts with the surrounding aqueous phase and counterions. csun.edunih.gov

The Critical Micelle Concentration (CMC) is a key parameter that defines the onset of micelle formation and is characterized by abrupt changes in various physicochemical properties of the surfactant solution. Several techniques are employed to accurately determine the CMC of n-decyltrimethylammonium bromide.

The temperature can influence the CMC. For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again. researchgate.net

Surface tension measurements provide another robust method for determining the CMC. Surfactant monomers adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water, which leads to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes more populated with monomers, and the surface tension continues to drop. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension. Consequently, the surface tension remains relatively constant above the CMC. The point at which the surface tension ceases to change significantly with increasing surfactant concentration is taken as the CMC. mdpi.com Studies on n-decyltrimethylammonium bromide have utilized this technique, often showing good agreement with values obtained from conductometry. mdpi.com

Dynamic Light Scattering (DLS) is a powerful technique for studying the size and size distribution of particles in a solution. researchgate.net Below the CMC, only small monomeric species are present. The onset of micellization is marked by a significant increase in the scattered light intensity due to the formation of much larger micellar aggregates. DLS can measure the hydrodynamic radius of these micelles, providing insights into their size and shape. researchgate.netnih.gov

Fluorescence spectroscopy, often employing a probe molecule, is another sensitive method for CMC determination. bohrium.comresearchgate.netresearchgate.netwestmont.edu A hydrophobic fluorescent probe, which has low solubility and fluorescence in water, will preferentially partition into the hydrophobic core of the micelles as they form. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. By plotting the change in the fluorescence signal against the surfactant concentration, the CMC can be determined from the point of inflection.

Interactive Data Table: CMC of n-Decyltrimethylammonium Bromide in Water at 298.15 K (25 °C)

| Method | CMC (mmol/L) | Reference(s) |

| Surface Tension | ~65.3 | mdpi.com |

| Sound Velocity | ~66.1 | mdpi.com |

| General Literature | 63-67 | semanticscholar.org |

Note: The data presented is for the non-deuterated analogue, n-decyltrimethylammonium bromide.

The aggregation number (Nagg) is a crucial parameter that describes the average number of surfactant monomers that constitute a single micelle. This number is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution. For alkyltrimethylammonium bromides, the aggregation number generally increases with the length of the alkyl chain.

Techniques like time-resolved fluorescence quenching (TRFQ) are commonly used to determine the aggregation number. bohrium.comresearchgate.net In this method, a fluorescent probe and a quencher are solubilized within the micelles. The kinetics of fluorescence decay are then analyzed to deduce the average number of surfactant molecules per micelle. For dodecyltrimethylammonium (B156365) bromide (a close analogue with a C12 chain), aggregation numbers are typically in the range of 50-60, and it is expected that n-decyltrimethylammonium bromide would have a slightly lower aggregation number due to its shorter C10 chain. bohrium.comresearchgate.net Light scattering techniques can also provide estimates of the micellar size, from which the aggregation number can be calculated if the shape of the micelle is assumed (e.g., spherical). researchgate.net

The self-assembly and structure of n-decyltrimethylammonium bromide micelles are sensitive to various external factors, which can be harnessed to control their properties for specific applications.

Temperature: As mentioned, temperature can affect the CMC. It can also influence the aggregation number and the shape of the micelles. For some surfactants, an increase in temperature can lead to a decrease in the aggregation number and a transition from larger, elongated or rod-like micelles to smaller, spherical ones. researchgate.net

Co-solvents: The addition of organic co-solvents, such as alcohols or diols, can significantly alter the micellization process. For instance, the addition of 1,2-propanediol to aqueous solutions of n-decyltrimethylammonium bromide has been shown to increase the CMC. semanticscholar.orgmdpi.com This is attributed to the co-solvent increasing the solubility of the surfactant monomers in the bulk solution, thus making micelle formation less favorable. semanticscholar.org The presence of co-solvents can also lead to a decrease in the average aggregation number of the micelles.

Salts: The addition of inorganic salts has a pronounced effect on the micellization of ionic surfactants. The presence of electrolytes shields the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle. researchgate.net This promotes the aggregation of monomers at lower concentrations, leading to a decrease in the CMC. researchgate.netrsc.org The type of salt and the nature of the counterion can also influence the size and shape of the micelles, with some salts promoting the growth of spherical micelles into larger, worm-like structures. nih.gov For instance, bromide ions from salts like KBr bind strongly to the micelle surface of decyltrimethylammonium (B84703) bromide, affecting micelle structure. nih.gov

Interactive Data Table: Effect of 1,2-Propanediol on the CMC of n-Decyltrimethylammonium Bromide at 298.15 K

| Mole Fraction of 1,2-Propanediol (x) | CMC (mmol/L) - from Sound Velocity | CMC (mmol/L) - from Surface Tension | Reference |

| 0.00000 | 66.1 | 65.3 | mdpi.com |

| 0.02481 | 72.4 | 71.3 | mdpi.com |

| 0.05203 | 82.0 | 81.1 | mdpi.com |

| 0.11640 | 111.4 | 110.4 | mdpi.com |

Note: The data presented is for the non-deuterated analogue, n-decyltrimethylammonium bromide.

Influence of External Stimuli on Micellar Structures

Temperature Effects on Micellization Thermodynamics

The process of micelle formation is governed by a delicate balance of thermodynamic forces, namely enthalpy (ΔH°m) and entropy (ΔS°m) of micellization, which are reflected in the Gibbs free energy of micellization (ΔG°m). Temperature plays a crucial role in shifting this balance. For N-Alkyl Trimethylammonium Bromide surfactants, the critical micelle concentration (CMC) often exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. citefactor.org

The standard Gibbs free energy of micellization is typically negative, indicating the spontaneity of the process. For homologous series of surfactants, ΔG°m values tend to become more negative as the alkyl chain length increases, suggesting greater spontaneity. citefactor.orgresearchgate.net The micellization process for these types of surfactants is often found to be entropy-driven, with a positive ΔS°m, which is attributed to the hydrophobic effect and the release of structured water molecules from around the hydrocarbon tails into the bulk solvent. citefactor.orgresearchgate.net The enthalpy of micellization, ΔH°m, can be either positive (endothermic) or negative (exothermic) and its temperature dependence allows for the calculation of the change in heat capacity upon micellization (ΔC°p,m).

Table 1: Illustrative Thermodynamic Parameters of Micellization for Cationic Surfactants at Different Temperatures (Based on non-deuterated analogues)

| Surfactant | Temperature (K) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

| Tetradecyl Trimethylammonium Bromide | 293 | 3.8 | -28.5 | -8.2 | 20.3 |

| Tetradecyl Trimethylammonium Bromide | 303 | 3.9 | -29.3 | -7.5 | 21.8 |

| Tetradecyl Trimethylammonium Bromide | 313 | 4.1 | -30.1 | -6.8 | 23.3 |

| Hexadecyl Trimethylammonium Bromide | 293 | 0.92 | -33.8 | -12.5 | 21.3 |

| Hexadecyl Trimethylammonium Bromide | 303 | 0.98 | -34.8 | -11.3 | 23.5 |

| Hexadecyl Trimethylammonium Bromide | 313 | 1.05 | -35.9 | -10.1 | 25.8 |

Note: This table is illustrative and compiled from data for non-deuterated N-Alkyl Trimethylammonium Bromide surfactants to show general trends. citefactor.orgresearchgate.net

Role of Co-Solvents and Ionic Strength

The presence of co-solvents and changes in ionic strength can significantly alter the micellization of surfactants. Co-solvents can influence the bulk solvent properties, such as polarity and hydrogen bonding, which in turn affects the hydrophobic effect driving micelle formation. The addition of certain organic co-solvents can increase the CMC, making micellization less favorable by improving the solubility of the surfactant monomers in the bulk solution. researchgate.net

Ionic strength, typically adjusted by adding a salt, has a pronounced effect on the aggregation of ionic surfactants. For cationic surfactants like n-Decyl-d21-trimethylammonium Bromide, increasing the ionic strength by adding a salt with a common counterion (e.g., NaBr) generally leads to a decrease in the CMC. nih.govresearchgate.net This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules in the micelle, which allows the aggregates to form at a lower surfactant concentration. nih.govresearchgate.net The added ions effectively reduce the thickness of the electrical double layer around the ionic head groups, promoting closer packing and often leading to a growth in micelle size and a change in shape from spherical to more elongated structures. umn.edu The relationship between the CMC of an ionic surfactant and the total counterion concentration can often be described by the Corrin-Harkins equation. researchgate.net

Structural Characterization of Micellar Aggregates

Small-Angle Neutron Scattering (SANS) Studies of Micelle Morphology

Small-angle neutron scattering (SANS) is a powerful technique for the structural characterization of micellar aggregates in solution, providing information on their size, shape, and internal structure over a length scale of 1 to 100 nm. The use of deuterated surfactants like this compound is particularly advantageous in SANS due to the significant difference in the neutron scattering length densities (SLD) of hydrogen and deuterium (B1214612). This allows for contrast variation studies that can highlight specific components of a complex system. nih.govnih.gov

SANS data analysis, by fitting the scattering curves to various form factor models, can reveal the size and shape of the micelles. For many surfactants, at concentrations just above the CMC, the micelles are typically spherical. However, as the surfactant concentration or ionic strength increases, they can grow and transition to other morphologies such as prolate (cigar-like) or oblate (disc-like) spheroids, or even long, flexible wormlike micelles. umn.edustrath.ac.uk For instance, studies on the non-deuterated analogue, decyltrimethylammonium bromide (DTAB), have shown that in the presence of certain acids, the micelles can be smaller and more compact, approaching a spherical shape in HBr solutions. bath.ac.uknih.gov The addition of salt can induce a transition from spherical to ellipsoidal or cylindrical micelles. umn.edu

Table 2: Illustrative Micellar Parameters of Alkyl Trimethylammonium Bromide Surfactants from SANS (Based on analogous systems)

| Surfactant System | Concentration | Ionic Strength | Micelle Shape | Aggregation Number (Nagg) |

| Dodecyltrimethylammonium Bromide (DTAB) in D2O | 50 mM | Low | Spherical/Oblate | ~50 |

| DTAB in 0.1 M NaBr | 50 mM | 0.1 M | Prolate Ellipsoid | ~70 |

| Cetyltrimethylammonium Bromide (CTAB) in D2O | 10 mM | Low | Spherical | ~90 |

| CTAB in 0.2 M NaBr | 10 mM | 0.2 M | Wormlike | >200 |

Note: This table is for illustrative purposes and based on data from non-deuterated or differently deuterated analogues of the target compound to demonstrate typical trends. umn.edunih.gov

SANS can also provide insights into micellar growth and the interactions between micelles. The scattering data at very low angles (q) is sensitive to inter-particle interactions, which are described by a structure factor, S(q). For charged micelles, electrostatic repulsion leads to a characteristic peak in the SANS profile. Modeling this structure factor, often using approximations like the Hayter-Penfold rescaled mean spherical approximation (MSA), allows for the determination of parameters such as the effective charge and intermicellar distance. researchgate.net As micellar growth occurs, for example with increasing salt concentration, changes in the form factor P(q) are observed, reflecting the transition to larger, non-spherical aggregates. umn.edu The study of how these structural parameters change with concentration, temperature, and additives allows for a detailed understanding of the forces governing micellar growth and interaction.

Contrast variation is a key strength of SANS, and it heavily relies on isotopic substitution. By using a mixture of hydrogenated and deuterated solvents (e.g., H2O and D2O), the SLD of the solvent can be adjusted to match that of a particular component in a complex system, effectively making that component "invisible" to neutrons. nih.gov

In the context of this compound, its fully deuterated tail provides a strong contrast against a hydrogenated solvent. In a mixed system, for instance, with another hydrogenated component, one could use a D2O/H2O mixture to match the scattering of the deuterated surfactant, thereby isolating the scattering signal from the hydrogenated component. nih.gov This technique is invaluable for determining the location and conformation of different molecules within a micellar aggregate, such as the solubilization site of a drug or perfume molecule. researchgate.net For example, studies on the dodecyltrimethylammonium bromide (DTAB) system have utilized mixtures of tail-deuterated (d25-DTAB) and fully deuterated (d34-DTAB) surfactants to eliminate the scattering contrast of the surfactant itself, allowing for the direct observation of a solubilized dye molecule. nih.gov This approach provides unambiguous, component-specific structural information that is often inaccessible by other techniques.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the time-dependent fluctuations in the intensity of scattered light to determine the size distribution of particles in a solution. For surfactant systems, DLS is an invaluable tool for determining the hydrodynamic radius (R_h) of micelles and observing changes in their size and aggregation number (N) as a function of concentration, temperature, and ionic strength.

The hydrodynamic radius of DTAB micelles in aqueous solutions has been a subject of study, revealing the formation of spherical micelles above the critical micelle concentration (CMC). DLS measurements indicate that for many simple ionic surfactants, including those in the alkyltrimethylammonium bromide family, the micelle size remains relatively constant over a range of concentrations above the CMC. nih.govresearchgate.net However, the addition of salt can induce micellar growth by screening the electrostatic repulsion between the charged headgroups, leading to an increase in the aggregation number and a transition to larger, non-spherical structures. nih.gov

Table 1: Representative DLS Data for Alkyltrimethylammonium Bromide Micelles

| Surfactant | Concentration | Added Salt | Hydrodynamic Diameter (nm) | Reference |

|---|---|---|---|---|

| Dodecyltrimethylammonium Bromide (DTAB) | >CMC | None | 1.8 ± 0.6 | researchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | >CMC | None | - | researchgate.net |

Note: This table presents representative data for similar compounds to illustrate the type of information obtained from DLS studies, as specific data for this compound was not found in the reviewed sources.

Advanced NMR Spectroscopy for Micellar Microenvironments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile suite of techniques for probing the structure, dynamics, and microenvironment of surfactant micelles at the molecular level. The use of deuterated surfactants like this compound is particularly advantageous in certain NMR experiments.

Probing the Micellar Microenvironment:

One-dimensional ¹H NMR spectroscopy can provide initial insights into micelle formation through changes in the chemical shifts of the surfactant's protons upon aggregation. The distinct chemical environments of the hydrophobic tail within the micellar core and the hydrophilic headgroup at the micelle-water interface lead to noticeable shifts compared to the monomeric state.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is instrumental in elucidating the spatial proximity of protons. In a micellar system, NOESY experiments can reveal through-space interactions between different parts of the surfactant molecule, as well as between the surfactant and any solubilized molecules. For instance, NOESY studies on mixed micellar systems have confirmed the association and co-micellization of different surfactant species. nih.gov These experiments can map the penetration of different parts of the surfactant chains within the micellar core and the hydration of the headgroups. nih.gov

Investigating Micellar Dynamics:

Pulsed-field gradient (PFG) NMR is a key technique for measuring the self-diffusion coefficients of molecules in solution. By measuring the diffusion coefficient of the surfactant molecules, one can distinguish between fast-diffusing monomers and slower-diffusing micelles. This allows for the determination of the fraction of surfactant molecules in the aggregated state. nih.gov

Furthermore, NMR relaxation studies (measuring T₁ and T₂ relaxation times) provide information on the motional dynamics of different segments of the surfactant molecule. The restricted motion of the alkyl chain within the viscous micellar core leads to different relaxation behavior compared to the more mobile terminal methyl group and the headgroup at the surface. These studies can quantify the degree of motional restriction and provide a detailed picture of the fluidity gradient from the core to the corona of the micelle.

Table 2: Application of Advanced NMR Techniques to Micellar Systems

| NMR Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| 2D NOESY | Spatial proximity of protons, micellar structure | Confirming association in mixed micelles and insertion into the hydrophobic core. | nih.gov |

| PFG-NMR | Self-diffusion coefficients | Determining the fraction of associated surfactant molecules in micelles. | nih.gov |

Note: This table illustrates the application of NMR techniques to the study of micellar systems, drawing on examples from related surfactants due to the absence of specific published data for this compound.

Interfacial Phenomena and Adsorption Mechanisms

Adsorption at Air-Liquid and Liquid-Liquid Interfaces

The accumulation of surfactant molecules at the interface between a liquid (typically aqueous) and air, or between two immiscible liquids, is a primary characteristic of this compound. This process is driven by the reduction of the system's free energy, achieved by removing the hydrophobic alkyl chains from the aqueous environment.

The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at equilibrium is described by an adsorption isotherm. For alkyl trimethylammonium bromides, these isotherms can be derived from experimental surface tension measurements versus bulk concentration. researchgate.net The Gibbs adsorption equation is a fundamental thermodynamic relationship used to calculate the surface excess concentration (Γ), which is the measure of the amount of surfactant adsorbed per unit of interfacial area.

The surface tension of the solution decreases as the bulk concentration of the surfactant increases, up to a point known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules aggregate to form micelles in the bulk solution rather than further populating the interface. jpn.org The maximum surface excess concentration (Γ_max) corresponds to the state of a saturated monolayer at the interface.

Table 1: Representative Equilibrium Adsorption Data for Alkyl Trimethylammonium Bromides Note: This table provides illustrative data for homologous surfactants to demonstrate the principles applicable to n-Decyltrimethylammonium Bromide.

The process of surfactant adsorption at a freshly formed interface is not instantaneous. Dynamic adsorption kinetics describes the time-dependent change in surface tension as surfactant molecules from the bulk diffuse to and arrange at the interface. This process can be investigated using techniques like the maximum bubble pressure method. researchgate.net

The kinetics of adsorption for alkyl trimethylammonium bromides are often modeled using the Ward and Tordai equation, which relates the surface excess concentration at a given time to the history of the subsurface concentration. researchgate.net The adsorption process can be controlled by diffusion of monomers from the bulk to the subsurface layer, by an energy barrier for transferring from the subsurface to the interface, or by a combination of both. For many simple surfactants like C10TAB, the process is often diffusion-controlled, especially at low concentrations.

The primary mechanism for interfacial tension reduction is the displacement of high-energy solvent molecules (like water) at the interface by amphiphilic surfactant molecules. In an air-water system, the hydrophobic tails of n-Decyltrimethylammonium Bromide orient towards the air, while the charged headgroups remain hydrated in the water phase. This arrangement disrupts the strong cohesive hydrogen-bonding network of water at the surface, leading to a significant decrease in surface tension.

At a liquid-liquid interface, such as oil and water, the surfactant orients with its hydrophobic tail penetrating the oil phase and its hydrophilic head in the aqueous phase. This reduces the unfavorable contact between the two immiscible phases, thereby lowering the interfacial tension (IFT). curtin.edu.au Studies using dodecyl trimethyl ammonium (B1175870) bromide (DTAB) have shown its effectiveness in reducing the IFT between oil and water, a crucial process for applications like enhanced oil recovery. chemijournal.comresearchgate.netresearchgate.net The presence of electrolytes can further influence IFT reduction by shielding the electrostatic repulsion between the ionic headgroups, allowing for denser packing at the interface. chemijournal.com

Adsorption at Solid-Liquid Interfaces

n-Decyltrimethylammonium Bromide also adsorbs from solution onto solid surfaces, a phenomenon critical for applications such as mineral flotation, detergency, and surface modification. The nature of the solid surface (e.g., its charge, polarity, and chemical composition) and the solution conditions (e.g., pH, ionic strength) strongly influence the adsorption mechanism.

When a solid substrate is exposed to a solution of n-Decyltrimethylammonium Bromide, the surfactant molecules adsorb onto the surface, altering its properties, most notably its wettability. For instance, the adsorption of a cationic surfactant like C10TAB onto a negatively charged surface (e.g., silica, mica, or certain polymers) is initially driven by strong electrostatic attraction.

As the surfactant concentration increases, a monolayer is formed. Beyond this point, hydrophobic interactions between the alkyl tails of adsorbed and solution-phase surfactant molecules can lead to the formation of surface aggregates, often referred to as admicelles or hemimicelles. At still higher concentrations, a complete bilayer can form, reversing the surface charge and making a hydrophilic surface hydrophobic, or vice versa. For example, studies on polystyrene nanoparticles modified with single-chained cationic surfactants like dodecyltrimethylammonium (B156365) bromide showed that the surfactants anchor onto the surface, influencing the particle's interaction with model cell membranes. nih.gov Research on the adsorption of a homologous surfactant, dodecyltrimethylammonium bromide, on gold surfaces revealed the formation of various composite structures, eventually leading to full-cylindrical surface aggregates. nih.gov

The study of adsorption kinetics on solid surfaces involves analyzing the rate at which equilibrium is reached. This process can be described by models such as the pseudo-first-order and pseudo-second-order kinetic equations. jocpr.com

Table 2: Thermodynamic Parameters for Adsorption of Alkyl Trimethylammonium Bromides on Solid Surfaces Note: This table presents example data to illustrate the thermodynamic principles.

Table of Mentioned Compounds

Research on n-Decyl-d21-trimethylammonium Bromide Inconclusive

Despite a thorough search of scientific literature and databases, no specific studies or data sets were identified that directly investigate the role of this compound in the formation of self-assembled monolayers or thin films. Consequently, information regarding the mechanism of its distribution in colloidal polymer films and its subsequent influence on the surface properties of soft materials could not be located.

General research into deuterated surfactants, such as deuterium-labeled sodium dodecyl sulfate, has been conducted to understand their distribution in colloidal polymer films. These studies utilize techniques like ion beam analysis to probe the near-surface depth distribution of the surfactant. However, these findings are specific to the compounds studied and cannot be directly extrapolated to this compound without dedicated experimental investigation.

The lack of available information prevents the creation of the requested detailed article and data tables. Further experimental research would be required to elucidate the specific interfacial behavior and adsorption properties of this compound.

Theoretical and Computational Modeling of N Decyl D21 Trimethylammonium Bromide Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Micellar Structure

Molecular dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of a molecular system, providing a detailed view of processes like surfactant self-assembly and the structure of the resulting micelles.

Atomistic and Coarse-Grained Simulation Approaches

The self-assembly of surfactants into micelles occurs over timescales that can be challenging for traditional all-atom (AA) simulations, which explicitly model every atom in the system. Consequently, both all-atom and coarse-grained (CG) simulation approaches are employed.

Atomistic (AA) Simulations: In AA simulations, every atom of the n-Decyl-d21-trimethylammonium Bromide molecule, the bromide counterions, and the surrounding water molecules are represented individually. This high level of detail allows for an accurate description of the intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For the non-deuterated analogue, n-decyltrimethylammonium bromide (DTAB), AA simulations have successfully modeled the spontaneous formation of micelles. These simulations reveal a multi-stage process starting with the rapid aggregation of monomers into small, disordered clusters, followed by a "ripening" process where larger aggregates grow at the expense of smaller ones, and finally, a slower stage involving collisions and fusions between larger micelles. nih.gov

For this compound, the primary difference in an AA force field would be the mass of the deuterium (B1214612) atoms on the decyl chain. While the potential energy surface under the Born-Oppenheimer approximation is independent of isotopic substitution, subtle quantum effects can alter vibrational frequencies. To accurately capture these effects, force field parameters, particularly for bonded interactions (bond stretching, angle bending), can be re-parameterized using quantum mechanical frequency calculations for the deuterated species. nih.gov However, in many classical simulations, a simpler "naïve" mass substitution is often employed. nih.gov

Coarse-Grained (CG) Simulations: To access longer timescales and larger system sizes, coarse-grained models are utilized. arxiv.org In this approach, groups of atoms are represented as single "beads" or "superatoms". nih.gov For a surfactant like this compound, the trimethylammonium headgroup might be one bead, and segments of the deuterated decyl tail could be represented by several other beads. This reduction in the number of particles allows for simulations to run for microseconds or longer, capturing the full process of micelle formation and equilibration. arxiv.org The interactions between these beads are described by effective potentials that are typically derived from and parameterized to reproduce properties from either experimental data or more detailed atomistic simulations. researchgate.net The development of CG models for deuterated molecules follows the same principles, with the parameterization aiming to reproduce the structural and thermodynamic properties of the deuterated system. nih.govresearchgate.net

A comparison of simulation approaches for the non-deuterated analogue, DTAB, showed that both all-atom and united-atom (a hybrid approach where hydrogens on carbon atoms are not explicitly modeled) models yield very similar results for micellar properties, suggesting that for certain structural and thermodynamic quantities, the explicit representation of every hydrogen atom may not be critical. nih.gov

| Simulation Approach | Description | Advantages | Considerations for this compound |

| Atomistic (AA) | Every atom is explicitly represented. | High accuracy in describing intermolecular forces and detailed molecular structure. | Requires re-parameterization of force fields for deuterated chains to capture quantum effects on vibrations, or use of simple mass substitution. nih.gov |

| Coarse-Grained (CG) | Groups of atoms are represented as single "beads". | Allows for simulation of larger systems and longer timescales, capturing complete self-assembly. arxiv.org | The parameters for the CG beads representing the deuterated tail must be developed to accurately reflect its properties. |

Analysis of Micellar Hydration and Counter-Ion Binding

MD simulations provide detailed information about the distribution of water molecules and counterions around and within a micelle. For DTAB micelles, simulations show a spheroidal shape with a hydrophobic core composed of the decyl tails, surrounded by a hydrophilic corona of the trimethylammonium head groups. nih.gov

Micellar Hydration: Water molecules are found to penetrate the micelle's corona, solvating the head groups and, to a lesser extent, the initial segments of the alkyl chains. nih.gov Simulations of DTAB have shown that water can penetrate up to the carbon atom connecting the headgroup to the tail, which is in agreement with experimental observations. nih.gov The extent of hydration is a critical factor influencing the stability and shape of the micelle.

Counter-Ion Binding: The bromide (Br⁻) counterions play a crucial role in mitigating the electrostatic repulsion between the positively charged head groups, enabling aggregation. Simulations show that a significant fraction of the bromide ions are closely associated with the micelle surface, forming a Stern layer. nih.gov The degree of counter-ion binding, often denoted as β, can be calculated from simulations and is a key parameter in thermodynamic models of micellization. For DTAB, simulation estimates of the degree of counterion dissociation are in reasonable agreement with experimental values. nih.gov Studies on DTAB in acidic solutions have further revealed that the nature of the anion in the solution can significantly affect counter-ion binding and micelle structure. For instance, bromide ions from HBr bind more strongly to the micelle surface compared to chloride ions from HCl. libretexts.orgarxiv.org

| Parameter | Finding from DTAB Simulations | Relevance to this compound |

| Micelle Shape | Spheroidal nih.gov | Expected to be similar, with minor variations due to deuteration effects on chain packing. |

| Water Penetration | Up to the first carbon of the alkyl tail nih.gov | The hydration of the hydrophilic corona should be largely unaffected by tail deuteration. |

| Counter-ion Binding | Formation of a Stern layer with significant Br⁻ association nih.gov | The fundamental mechanism of counter-ion binding will be the same. The degree of binding may be subtly influenced by changes in micelle size or shape. |

Statistical Mechanical Models for Micellization and Adsorption

Statistical mechanics provides a theoretical framework to connect the molecular properties of surfactants to macroscopic thermodynamic behavior, such as the critical micelle concentration (CMC) and adsorption at interfaces.

Two primary models are used to describe micellization:

Mass-Action Model: This model treats the formation of micelles as a series of chemical equilibria between monomers and aggregates of various sizes. The equilibrium is governed by association constants, which can be related to the free energy of transferring a surfactant monomer from the bulk solution to a micelle of a specific size.

Phase Separation Model: This simpler model considers the micelle as a separate pseudophase that forms above the CMC. The CMC is treated as the saturation concentration of the monomer in the aqueous phase.

The thermodynamics of micellization are governed by the change in Gibbs free energy (ΔG°mic), which has contributions from both enthalpy (ΔH°mic) and entropy (ΔS°mic). The primary driving force for micellization is the hydrophobic effect, an entropic process resulting from the release of ordered water molecules from around the hydrophobic tails as they aggregate. This is opposed by repulsive forces between the head groups and conformational restrictions of the tails within the micelle core.

For the adsorption of surfactants at interfaces, such as the air-water interface, various isotherm models are used to relate the bulk concentration to the surface excess concentration. Common models include:

Langmuir Isotherm: Assumes a monolayer of adsorption with no interactions between adsorbed molecules.

Frumkin Isotherm: Extends the Langmuir model to include interactions between adsorbed molecules.

The deuteration of the alkyl tail in this compound can have a small but measurable effect on the thermodynamics of micellization. The C-D bond is slightly shorter and stronger than the C-H bond, and the vibrational frequencies are different. These differences can lead to small changes in the van der Waals interactions and the hydrophobic effect. Generally, deuteration of the hydrophobic tail is known to slightly lower the CMC compared to the hydrogenated counterpart, indicating a slightly greater tendency for self-assembly. This is often attributed to the smaller molar volume of deuterated alkyl chains, which can lead to more favorable packing in the micelle core.

Continuum Models for Interfacial Transport and Dynamics

Continuum models describe the transport and dynamics of surfactants at interfaces on a macroscopic scale, without resolving individual molecules. These models are essential for understanding phenomena like foaming, emulsification, and Marangoni flows, which are driven by gradients in interfacial tension.

A key component of these models is the convection-diffusion equation, which describes the evolution of the surfactant concentration both in the bulk solution and at the interface. This is coupled with an equation of state that relates the interfacial tension to the surfactant concentration at the interface. The transport of soluble surfactants to and from an interface involves several steps: diffusion in the bulk, and adsorption/desorption at the interface.

Recent work has focused on bridging the gap between molecular-level simulations and continuum models. arxiv.org MD simulations can provide crucial parameters for continuum models, such as diffusion coefficients and adsorption/desorption rate constants. Furthermore, non-equilibrium MD simulations can be used to test the validity of the assumptions made in continuum models at the nanoscale. arxiv.org A diffuse interface model, for example, can be implemented using a Lattice Boltzmann scheme to describe realistic adsorption isotherms like the Langmuir isotherm.

For this compound, the parameters within a continuum model would be subtly different from its hydrogenated analog. The bulk diffusion coefficient would be slightly lower due to the higher mass of the molecule. The adsorption/desorption kinetics and the equation of state relating concentration to surface tension might also be slightly altered due to the thermodynamic differences arising from deuteration, as discussed in the previous section. These differences, while small, could be significant in systems where interfacial dynamics are finely balanced.

Applications of N Decyl D21 Trimethylammonium Bromide in Model Research Systems

Membrane Mimetic Systems for Structural Biology Research

The study of membrane proteins, which play crucial roles in cellular function, is notoriously challenging due to their hydrophobic nature. These proteins reside within the lipid bilayer of cell membranes and require a membrane-like environment to maintain their native structure and function when extracted for in vitro studies. n-Decyl-d21-trimethylammonium Bromide is employed in the creation of artificial membrane environments, or membrane mimetics, that facilitate the structural analysis of these vital biomolecules.

Solubilization and Stabilization of Membrane Proteins for NMR and SANS Studies

A primary application of this compound is in the solubilization and stabilization of integral membrane proteins for analysis by solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). nih.gov The process involves extracting the membrane protein from its native lipid bilayer and encapsulating it within micelles formed by the surfactant molecules. nih.govyoutube.com

In solution-state NMR spectroscopy , the goal is to obtain high-resolution spectra of the protein. However, the protons in a non-deuterated surfactant would create a large, overlapping signal that would obscure the signals from the protein itself. By using this compound, where the hydrogen atoms on the alkyl chain are replaced with deuterium (B1214612), the interfering background signals from the detergent micelle are effectively eliminated. tandfonline.com This is because deuterium has a much smaller magnetic moment than hydrogen, rendering it nearly invisible in standard ¹H-NMR experiments. This approach significantly enhances spectral quality, reduces line broadening effects, and allows for the unambiguous study of the protein's structure and dynamics. nih.govtandfonline.com

For Small-Angle Neutron Scattering (SANS) , deuteration is critical for a technique called contrast variation. Neutrons scatter differently from hydrogen and deuterium nuclei. By using a deuterated surfactant like this compound and dissolving the sample in a solvent with a specific H₂O/D₂O ratio, researchers can "match out" the scattering from the surfactant micelle. This makes the micelle effectively invisible to the neutrons, allowing the scattering signal from just the solubilized protein to be isolated and studied. nih.govtandfonline.com This method provides low-resolution structural information about the size and shape of the protein within its micellar environment.

| Technique | Advantage of using this compound | Research Finding |

| Solution-State NMR | Eliminates interfering proton signals from the detergent micelle, improving spectral resolution and sensitivity. tandfonline.comsine2020.eu | Enables high-resolution structural determination and dynamic studies of membrane proteins that are otherwise intractable. nih.gov |

| SANS (Contrast Variation) | Allows the scattering length density of the surfactant micelle to be matched to the solvent, making it "invisible" to neutrons. nih.govtandfonline.com | Facilitates the direct determination of the size, shape, and conformation of the solubilized membrane protein. tandfonline.com |

Modeling Protein-Membrane Interactions in Defined Surfactant Environments

Beyond just solubilizing proteins, micelles of this compound provide a controlled, model environment to study how proteins interact with membranes. The surfactant micelle mimics the hydrophobic core and charged surface of a biological membrane. By observing how a protein or peptide binds to and orients itself within this defined system, researchers can gain insights into the fundamental forces driving protein-membrane association. ansto.gov.au

The cationic headgroup of this compound can simulate the electrostatic interactions that occur between proteins and charged lipid headgroups in a cell membrane. ansto.gov.au For instance, studies on the interaction between cationic surfactants and negatively charged biopolymers like DNA have shown that the binding is driven by both electrostatic attraction and subsequent hydrophobic interactions between the surfactant tails, which can lead to conformational changes in the biopolymer. aps.org Similarly, these principles apply to the interaction of peripheral membrane proteins with the charged surface of the micelle. The deuterated nature of the surfactant is again crucial for employing NMR and SANS to precisely map the location and orientation of the protein relative to the micelle components.

Soft Matter and Materials Science Research

The utility of this compound extends into the realm of soft matter and materials science, where its self-assembling properties and isotopic label are exploited to investigate and create complex nanostructured materials.

Investigation of Surfactant-Polymer Interactions in Model Gels and Hydrogels

Mixtures of surfactants and polymers are fundamental to a vast array of industrial products, from cosmetics to drug delivery systems. The interactions between these components can lead to complex solution behaviors and the formation of structured materials like hydrogels. acs.org Understanding the binding mechanism and the resulting structures is key to designing new materials.

Templated Synthesis of Mesoporous Materials (e.g., Metal Oxides in Deep Eutectic Solvents)

This compound, like other cationic surfactants, can act as a structure-directing agent or "template" for the synthesis of mesoporous materials. These materials possess highly ordered pores with diameters in the 2-50 nm range, leading to very high surface areas. sapub.orgnih.gov The synthesis typically involves the self-assembly of surfactant molecules into micelles or liquid crystalline phases in a solution containing inorganic precursors (e.g., metal alkoxides). youtube.comacs.org The inorganic material then polymerizes around the surfactant template. Subsequent removal of the surfactant, usually by calcination, leaves behind a porous inorganic replica of the micellar structure. sapub.org

While surfactants like cetyltrimethylammonium bromide (CTAB) are commonly used, the principles apply to its shorter-chain analogue, decyltrimethylammonium (B84703) bromide. sapub.orgacs.org The use of this compound would enable the use of SANS to study the templating mechanism in situ, revealing how the micelles pack and how the inorganic species organizes at the micelle-solvent interface.

Recent research has explored the use of Deep Eutectic Solvents (DESs) as novel media for such syntheses. aip.orgnih.gov DESs are mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor, which form a liquid at a temperature much lower than the individual components. nih.govnih.gov Using a surfactant like this compound within a DES containing metal precursors could offer new routes to mesoporous metal oxides. The deuterated surfactant would be essential for characterizing the self-assembly and templating processes within these complex, multi-component solvent systems. aip.org

| Material | Templating Surfactant | Key Finding |

| Mesoporous Silica (MCM-41) | Cetyltrimethylammonium Bromide (CTAB) | Cationic surfactant templates the formation of hexagonal arrays of cylindrical pores. researchgate.net |

| Mesoporous Tin Oxide (SnO₂) | Cetyltrimethylammonium Bromide (CTAB) | A cationic surfactant template under alkaline conditions yields high-surface-area SnO₂ with a narrow pore size distribution. sapub.org |

Studies on Colloidal Stability and Film Formation

The stability of colloidal dispersions—systems with fine particles suspended in a fluid—is critical in paints, inks, and pharmaceutical formulations. Surfactants are often added to prevent the particles from aggregating or settling. youtube.com this compound can be used to study the role of cationic surfactants in stabilizing negatively charged colloidal particles through electrostatic and steric repulsion. The deformation of the surfactant layer surrounding nanoparticles is a major source of colloid stabilization. nih.gov

Similarly, in the formation of films from latex particle dispersions, surfactants play a key role in the drying process and final film properties. diva-portal.org During film formation, surfactant molecules can migrate and rearrange. Using deuterated this compound with techniques like neutron reflectometry allows researchers to precisely track the location of the surfactant molecules—whether they are at the film-air interface, the film-substrate interface, or distributed throughout the bulk of the film. This information is vital for understanding and controlling the properties of coatings and thin films. diva-portal.org

Analytical Chemistry Methodological Development

The unique properties of this compound have led to its application in the advancement of analytical methodologies, enhancing the accuracy and reliability of analytical measurements.

Use as Internal Standards in LC-MS/MS for Quaternary Ammonium Compound Analysis

In the field of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is crucial for accurate quantification. sci-hub.stsine2020.eu These standards, which are chemically identical to the analytes of interest but have a different mass due to isotopic enrichment, are added to samples at a known concentration before sample preparation and analysis. sine2020.eu They help to correct for variations in sample extraction, matrix effects, and instrument response. academie-sciences.fr

This compound, with its 21 deuterium atoms, is an excellent internal standard for the analysis of quaternary ammonium compounds (QACs). sci-hub.st A study detailing the determination of 30 QACs in human serum and urine utilized this compound (referred to as C10-ATMAC-d21) as one of the internal standards. sci-hub.st The method was optimized for the analysis of various QACs, including benzalkoniums (BACs), alkyltrimethylammonium compounds (ATMACs), and dialkyldimethylammonium compounds (DDACs). sci-hub.stsine2020.eu

The use of a deuterated standard like this compound is particularly advantageous because it co-elutes with its non-labeled counterpart, decyltrimethylammonium bromide, and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. sine2020.eu This leads to highly accurate and precise quantification of the target analyte.

Below is a table summarizing the details of this compound used as an internal standard in a published analytical method. sci-hub.st

| Analyte (Internal Standard) | Abbreviation | Application |

| This compound | C10-ATMAC-d21 | LC-MS/MS analysis of quaternary ammonium compounds in human serum and urine |

Development of Sample Preparation Techniques (e.g., Micelle-Assisted Microextraction)

These micelles have a hydrophobic core and a hydrophilic surface, allowing them to encapsulate nonpolar and sparingly soluble organic compounds from the sample matrix. nm.gov The analyte-rich micellar phase can then be separated from the bulk aqueous phase, and the analyte can be recovered for analysis.

Given that this compound is structurally and chemically similar to its non-deuterated counterpart, it is expected to exhibit similar micellar properties. The key advantage of using a deuterated surfactant in the development of MAME methods would be the ability to use it as both the extraction medium and an internal standard. This dual role could simplify the analytical workflow and improve the accuracy of the method by correcting for variations in extraction efficiency.

Future research could explore the synthesis and characterization of this compound micelles and their application in the development of novel MAME methods for the extraction of various organic pollutants from environmental and biological samples.

Fundamental Adsorption Studies in Environmental Science Models

The fate and transport of contaminants in the environment are significantly influenced by their interaction with surfaces. This compound, due to its isotopic label, presents a unique opportunity to study these adsorption processes in detail.

Investigation of Contaminant Adsorption Mechanisms on Modified Surfaces

The adsorption of quaternary ammonium compounds onto surfaces is a critical process in various environmental and industrial applications, from contaminant removal to the modification of material properties. While specific studies on this compound are limited, research on its non-deuterated analog, decyltrimethylammonium bromide, and other similar surfactants provides insight into the potential mechanisms.

Studies on the adsorption of dodecyltrimethylammonium (B156365) bromide (a close structural analog) on surfaces like mica have shown that the adsorbed layer structure is concentration-dependent. nih.gov At low concentrations, the surfactant molecules tend to lie flat on the surface, while at concentrations approaching the CMC, they form more complex, interleaved aggregate structures. nih.gov The primary driving forces for adsorption are electrostatic interactions between the positively charged headgroup of the surfactant and negatively charged surfaces, as well as hydrophobic interactions between the alkyl chains. sci-hub.st

The use of this compound in such studies would be highly beneficial. Techniques like neutron reflectometry or vibrational sum frequency spectroscopy could leverage the deuterium labeling to precisely determine the structure and orientation of the adsorbed surfactant molecules at the solid-water interface. uoregon.edu This would provide a more detailed understanding of how these surfactants modify surfaces and interact with co-adsorbed contaminants.

Sorption Kinetics and Equilibrium Studies in Model Systems

Understanding the kinetics and equilibrium of surfactant adsorption is essential for predicting their environmental fate and designing effective remediation strategies. nm.govresearchgate.net Sorption kinetics describe the rate at which a substance is adsorbed onto a surface, while equilibrium studies define the distribution of the substance between the aqueous phase and the adsorbent at steady state. nih.gov

Research on the adsorption kinetics of similar alkyltrimethylammonium bromides has shown that the process can be complex, often involving an initial rapid adsorption followed by a slower rearrangement of the adsorbed molecules. nih.gov The adsorption rate is influenced by factors such as the surfactant concentration, the nature of the surface, and the presence of other ions in the solution. sci-hub.st

Equilibrium adsorption data are often fitted to isotherm models, such as the Langmuir or Freundlich models, to quantify the adsorption capacity and affinity of the adsorbent for the surfactant. academie-sciences.fr Studies on the adsorption of cetyltrimethylammonium bromide (CTAB) on modified perovskite have demonstrated that such modifications can significantly enhance the sorption performance for organic pollutants. sine2020.eumdpi.com

The application of this compound in these studies would allow for more precise and sensitive measurements of its concentration in both the aqueous and adsorbed phases, especially in complex environmental matrices. Isotope dilution mass spectrometry, for instance, could be employed to accurately determine sorption isotherms and kinetic parameters. This would be particularly valuable for studying the competitive adsorption of different QACs and for validating transport models in environmental systems.

Below is a table summarizing key parameters from adsorption studies of related quaternary ammonium compounds, which can serve as a reference for potential studies involving this compound.

| Surfactant | Adsorbent | Kinetic Model | Isotherm Model | Key Findings |

| Cetyltrimethylammonium Bromide (CTAB) | Modified Perovskite | Pseudo-second-order | Freundlich | Modification enhanced sorption capacity for an organic dye. sine2020.eumdpi.com |

| Octadecyltrimethylammonium Bromide (ODTMAB) | Bentonite | Pseudo-second-order | Langmuir | Adsorption was a relatively fast process with high affinity. academie-sciences.fr |

Future Research Directions

Exploration of Complex Multicomponent Systems with n-Decyl-d21-trimethylammonium Bromide

The widespread application of surfactants often involves mixtures of two or more individual surfactants and/or their combination with other additives like polymers, co-surfactants, or nanoparticles. mdpi.com Such multicomponent systems can exhibit synergistic behaviors and form novel self-assembled structures. mdpi.com Future research will focus on incorporating this compound into these complex mixtures to gain a deeper understanding of their behavior.

By selectively deuterating one component, researchers can use techniques like small-angle neutron scattering (SANS) to precisely determine the structure and distribution of that component within a larger assembly, such as a mixed micelle or a microemulsion. tandfonline.com For instance, studying mixtures of deuterated cationic surfactants like this compound with non-ionic or anionic surfactants can reveal detailed information about synergistic or antagonistic interactions at interfaces. uoregon.edu This knowledge is crucial for optimizing formulations in fields ranging from drug delivery to enhanced oil recovery. uoregon.edu The formation of systems like liposomes and nanoparticle micelles from surfactant mixtures is highly relevant for designing drug delivery systems. researchgate.net

Integration of Advanced Characterization Techniques for Holistic Understanding

A comprehensive understanding of surfactant behavior requires the use of multiple advanced characterization techniques. uoregon.edu The deuteration of this compound makes it particularly well-suited for methods that are sensitive to isotopic substitution.

Vibrational Sum Frequency Spectroscopy (VSFS): This surface-selective technique can provide detailed information about the orientation and ordering of surfactant molecules at interfaces, such as the air-water or oil-water interface. uoregon.edu Using selectively deuterated surfactants helps in the unambiguous assignment of vibrational modes corresponding to specific parts of the molecule, like the headgroup or the tail. uoregon.edu

Neutron Scattering (SANS and Neutron Reflectometry): These are powerful techniques for studying the structure of surfactant aggregates in bulk solution and at surfaces. tandfonline.comnih.gov The large difference in neutron scattering length density between hydrogen and deuterium (B1214612) allows for "contrast matching," where parts of a complex system can be made "invisible" to neutrons, highlighting the structure of the deuterated components. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution-state NMR studies of membrane proteins solubilized in micelles, using fully deuterated detergents like this compound is critical. tandfonline.com It eliminates strong, interfering proton signals from the detergent itself and reduces line broadening effects, resulting in higher resolution and sensitivity for the protein signals. tandfonline.com

| Technique | Information Gained | Advantage of Deuteration |

| Vibrational Sum Frequency Spectroscopy (VSFS) | Molecular orientation and order at interfaces. uoregon.edu | Aids in specific vibrational mode identification. uoregon.edu |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and interaction of micelles/aggregates in bulk solution. nih.gov | Contrast variation allows for detailed structural analysis of specific components. tandfonline.com |

| Neutron Reflectometry (NR) | Structure of adsorbed surfactant layers at interfaces. | Determines the thickness, density, and composition of interfacial layers with high precision. |

| Nuclear Magnetic Resonance (NMR) | Structure and dynamics of solubilized molecules (e.g., proteins). tandfonline.com | Eliminates interfering solvent/surfactant signals, enhancing spectral quality. tandfonline.com |

Development of Novel Deuteration Strategies for Tailored Surfactant Analogs

While this compound features a fully deuterated alkyl tail, future research will benefit from the development of more sophisticated deuteration strategies. sine2020.eu The ability to selectively place deuterium atoms at specific positions within the surfactant molecule would provide an even finer tool for probing molecular interactions. For example, deuterating only the methyl groups of the trimethylammonium headgroup could isolate the signal from this specific region in a spectroscopic measurement.

The synthesis of deuterated compounds can be challenging, sometimes requiring multi-step processes and the use of deuterated starting materials. sine2020.eu Research into more efficient and cost-effective synthesis routes is ongoing. tandfonline.comsine2020.eu This includes exploring new catalytic methods for H-D exchange and utilizing deuterated reagents in multicomponent reactions to build complex deuterated molecules. nih.govbeilstein-archives.org A simple and efficient method for preparing fully deuterated fatty acids involves heating the fatty acids with deuterium gas over a palladium on charcoal catalyst. tandfonline.com

Expanding Computational Modeling to Predict Complex Self-Assembly and Interfacial Behavior

Computational modeling and simulations are becoming increasingly important for understanding and predicting the behavior of surfactant systems. researchgate.net These models can provide insights into the dynamics of micelle formation, the fusion of micelles, and the arrangement of surfactants at interfaces on timescales that are difficult to access experimentally. core.ac.uk

Data obtained from experiments using this compound can serve as crucial validation points for these computational models. researchgate.net For example, SANS data can provide precise structural parameters of micelles (e.g., aggregation number, shape) that can be directly compared with the results of molecular dynamics simulations. nih.gov As models become more accurate, they can be used to predict the properties of new, hypothetical surfactant mixtures, accelerating the design of formulations with desired properties without exhaustive trial-and-error experimentation. researchgate.netrsc.org

Role of Deuterated Surfactants in Emerging Nanoscience and Bionanoscience Research Paradigms

Deuterated surfactants like this compound are set to play a pivotal role in advancing nanoscience and bionanoscience. Their applications are diverse and impactful.

Membrane Protein Structural Biology: Surfactants are essential for extracting, purifying, and stabilizing integral membrane proteins for structural studies. tandfonline.com Deuterated detergents are particularly crucial for solution-state NMR and neutron diffraction studies of these proteins, providing a membrane-mimetic environment that is "transparent" to the analytical technique. tandfonline.com

Drug Delivery Systems: Surfactants are key components in many nanostructured drug delivery systems, such as liposomes, solid lipid nanoparticles, and microemulsions. mdpi.comresearchgate.netmdpi.com Understanding how these carriers interact with drugs and biological membranes is critical for their design. Using deuterated surfactants in characterization studies can reveal the precise location and conformation of a drug within the carrier and how the carrier structure changes upon drug loading.

Advanced Materials: The self-assembly of surfactants can be used as a template to create ordered nanostructured materials. By controlling the self-assembly of surfactants like this compound, it may be possible to direct the synthesis of novel catalysts, sensors, and electronic materials with unique properties.

Compound Data

Table of Properties for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉D₂₁BrN |

| Molecular Weight | 300.29 g/mol . lgcstandards.comabren.net |

| CAS Number | 1515861-67-2. cdnisotopes.com |

| Appearance | White to off-white solid. abren.netcdnisotopes.com |

| Solubility in Water | Soluble. cdnisotopes.comfishersci.com |

| Melting Point | 243 °C (469 °F). cdnisotopes.com |

| Synonyms | N,N,N-trimethyldecan-1-aminium-d21 bromide, Decyltrimethylammonium-D21 (decyl-D21) Bromide. lgcstandards.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Decyltrimethylammonium bromide (DTAB) |

| Sodium Dodecyl Sulphate (SDS) |

| Lauryldimethylamine-oxide (LDAO) |

| n-octyl-β-D-glucoside (β-OG) |

| n-dodecyl-β-D-maltoside (DDM) |

| Dodecylphosphocholine (DPC) |

| Hexadecyltrimethylammonium bromide (CTAB) |

| 1-hexanol |

| Sodium lauryl ether sulphate |

| Stearic acid |

| Glyceryl behenate |

| Tripalmitin |

| Cetyl palmitate |

| Glyceryl monostearate |

| Tristearin |

| Poloxamer 188 |

| Tween 20 |

| Lecithins |

| Oleic acid |

| Caprylic/capric triglycerides |

| Glyceryl monooleate |

| Poloxamer 407 |

| Palladium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.